Home > Products > Screening Compounds P56832 > N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYL-4-NITROBENZAMIDE
N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYL-4-NITROBENZAMIDE -

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYL-4-NITROBENZAMIDE

Catalog Number: EVT-5174047
CAS Number:
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alkyl 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]-pyridine-5-carboxylates

Compound Description: These compounds are a series of dithiolopyridine derivatives synthesized and studied for their agrochemical properties. Some compounds within this series exhibited moderate growth-stimulating effects on sunflower seedlings. More notably, three of these compounds showed strong herbicide safener activity against the herbicide 2,4-D in both laboratory and field experiments on sunflowers. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a novel hybrid molecule designed by combining pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties. [] It was synthesized through a cost-effective approach and evaluated for its anticancer activity in vitro using the NCI DTP 60 cell line screen. []

3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives

Compound Description: This study explores a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, incorporating various heterocyclic and aromatic moieties. These compounds were synthesized and characterized using spectroscopic techniques. Evaluation of their antioxidant activity using the DPPH radical scavenging assay identified two compounds with antioxidant activity surpassing ascorbic acid. [, ] Additionally, these compounds were screened for anticancer activity against U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cell lines using the MTT assay. [, ] The study highlights the potential of these derivatives as lead compounds for developing novel antioxidant and anticancer agents.

N‐[2‐[(3‐Chlorophenyl)amino]‐phenyl]‐3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazole‐4‐carboxamide (SCU2028)

Compound Description: SCU2028 is a pyrazole-4-carboxamide derivative synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction. [] It demonstrated promising antifungal activity against Rhizoctonia solani in both in vitro and in vivo experiments. Notably, in field trials, SCU2028 exhibited control efficacy comparable to the commercial fungicide thifluzamide against rice sheath blight. [] Further investigation through in vitro inhibitory activity assays and molecular docking studies revealed that SCU2028 exhibited significantly higher inhibitory activity against succinate dehydrogenase (SDH) than the commercial fungicide bixafen, suggesting a potential mechanism of action. []

1-Thiocarbamoyl-3-methyl 4-arylhydrazono-2-pyrazolin-5-ones

Compound Description: These compounds are a series of pyrazolone derivatives synthesized as potential antineoplastic agents. [] They were synthesized by coupling aryldiazonium salts with 1-thiocarbamoyl-3-methyl-2-pyrazolin-5-one. The hydrazone-keto structure was confirmed by IR spectral data. []

N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide

Compound Description: This compound is a N-aryl substituted phenyl acetamide analog of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazine. It was synthesized from phthalic anhydride via Suzuki coupling. It showed anticancer activity against the HCT 116 cancer cell line with an IC50 of 70 µg mL-1. []

(3R,5R)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-[(4-hydroxy methyl phenyl amino)carbonyl]-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid hemi calcium salt

Compound Description: This compound is a complex, chiral molecule, and the specific paper focuses on developing an efficient process for its manufacturing. [] The structure suggests it might be a pharmaceutical or an intermediate in pharmaceutical synthesis.

4-Amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole and 4-amino-3-methyl-5-phenyl-4H-1,2,4-triazole

Compound Description: These are two triazole derivatives characterized for their structural features and intermolecular interactions. The study identified N-H…N hydrogen bonds and C-H…π interactions as key factors contributing to their crystal packing. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound is another derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating potent anticancer activity. It showed the most potent cytotoxicity against the glioblastoma U-87 cell line among a series of tested compounds. [, ]

5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, 01K, and 06K

Compound Description: These are isoxazole derivatives investigated for their immunomodulatory activities. 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, 01K (4‐phenyl‐1‐(5‐amino‐3‐methylisoxazole‐4‐carbonyl)‐thiosemicarbazide), and 06K (4‐(4‐chlorophenyl)‐1‐(5‐amino‐3‐methylisoxazole‐4‐carbonyl)‐thiosemicarbazide) demonstrated regulatory effects on lymphocyte proliferation, cytokine production, and signaling protein expression in murine models. []

(2S)‐3‐(1H‐Indol‐3‐yl)‐2‐{[(4‐methoxyphenyl)carbamoyl]amino}‐N‐{[1‐(5‐methoxypyridin‐2‐yl)cyclohexyl]methyl}propanamide ((S)‐1)

Compound Description: (S)-1 is a potent non-peptidic agonist of formyl peptide receptors (FPRs) investigated as a potential PET radioligand for imaging FPRs in the brain. [] Despite its potential, (S)-[11C]-1 showed low blood-brain barrier penetration and was unable to label FPRs in brain slices of Alzheimer's disease mouse models. []

4-Amino-3-methyl-1,2,4-triazole-5-thione derivative of p-nitrophenylaldehyde (3-methyl-4-(4-nitrobenzylidene-nitrilo)-4, 5-dihydro-1H-1,2,4-triazole-5-thione)

Compound Description: This compound is a triazole derivative whose crystal structure has been studied. It exhibits a planar triazole ring and intermolecular hydrogen bonding. []

N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 25966) and N-hydroxy-2(R)-[-amino]-3-methyl-butanamide (CGS 27023A)

Compound Description: These compounds are broad-spectrum matrix metalloproteinase (MMP) inhibitors. [] The study aimed to develop fluorine-18 labeled versions of these compounds for potential use in Positron Emission Tomography (PET) imaging of upregulated and activated MMPs in various pathological processes. []

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []

1‐Phenyl‐3‐methyl‐4‐benzoylpyrazole‐5‐one semicarbazone (HL)

Compound Description: HL is a pyrazolone derivative used as a ligand to synthesize metal complexes. The ligand coordinates to metal ions in either a mononegative O,N,O‐tridentate or neutral bidentate fashion, depending on the synthesis conditions. []

2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: The crystal structure of this compound, characterized by strong C—H⋯O and N—H⋯N hydrogen bonds forming dimers, has been reported. []

N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide

Compound Description: This compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). [] It exhibited low nanomolar potency in inhibiting IMPDH catalytic activity and displayed excellent in vivo activity in inhibiting antibody production in mice and reducing inflammation in a rat model of arthritis. []

S-(+)-N′-Tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] Thiourea

Compound Description: This chiral thiourea derivative has been synthesized and structurally characterized by single-crystal X-ray diffraction analysis, revealing intramolecular and intermolecular hydrogen bonds contributing to its crystal packing. []

(Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: The crystal structure of this pyrazolone derivative, stabilized by intramolecular and intermolecular interactions, has been reported. []

2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline (5), (1)-N-methyl-9-(4-methoxyphenyl)-7-phenyl-1,10phenanthrolinium sulfate (6), and (1)-N-ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate (7)

Compound Description: These three phenanthroline derivatives were synthesized and tested for their antiplasmodial activity. Compound 7 showed higher activity than compounds 5 and 6 against the chloroquine-resistant P. falciparum FCR3 strain, while compound 6 exhibited higher activity against the chloroquine-sensitive P. falciparum D10 strain. []

2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione

Compound Description: This compound, containing oxazole and isoindoledione moieties, has been synthesized and its crystal structure determined. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline

Compound Description: This benzofuran derivative was synthesized and evaluated for its anti-tuberculosis activity. It showed promising docking scores with specific tuberculosis target proteins and good agreement with the surface properties of ciprofloxacin, a known anti-tuberculosis drug. []

5-Amino-3-methyl-4-isoxazolecarbohydrazide (HIX)

Compound Description: This isoxazole derivative has shown potential as an anti-inflammatory drug candidate. Studies using human Caco-2 cells demonstrated its ability to modulate the expression of various autoimmune and inflammatory genes, including interleukins and chemokines. []

N){[7)methoxy)2)(4)methoxyphenyl))1)benzofuran)5) yl]methyl}cyclopentanamine

Compound Description: This compound is a benzofuran derivative synthesized from vanillin through a multi-step synthesis involving a Wittig reaction and reductive amination. []

Isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (IAPC)

Compound Description: This compound exists in two polymorphic forms with distinct crystal structures and supramolecular arrangements, demonstrating the impact of polymorphism on the physicochemical properties of pharmaceuticals. []

3,5-bis-(4′-amino phenyl)-4-(4″-methoxy-2″-pentadecyl phenyl) 1,2,4-triazole (VII) and its Polyamides

Compound Description: This compound is a novel aromatic diamine containing a triazole ring and a pentadecyl chain. It was used to synthesize soluble aromatic polyamides with good solubility in polar aprotic solvents. The polyamides exhibited good thermal stability and lower glass transition temperatures compared to conventional aromatic polyamides. []

3-(4-Methoxy­phenyl)-1-phenyl-3-(p-toluene­sulfonyl­amino)­propan-1-one

Compound Description: The crystal structure of this compound, characterized by intermolecular hydrogen bonding, has been reported. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL/SRC/p38 kinases. It demonstrated promising anticancer activity against chronic myeloid leukemia (CML) in vitro and in vivo. []

N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: This series of pyrimidine derivatives was designed and synthesized as potential herbicides. Several compounds showed good herbicidal activity against various dicotyledonous weeds in greenhouse tests. []

DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide))

Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE), exhibiting significant anti-inflammatory activity in various animal models and human clinical trials. []

1-[(1′-Phenyl-5′-methyl-4′-pyrazolcarbonyl)- 3-methylthio-5-amino-1H-yl-1,2,4-triazole

Compound Description: The crystal structure of this compound, characterized by a dimer formation through intermolecular hydrogen bonds, has been reported. []

2-(2-hydroxy-5-((aryl)-diazenyl)phenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one

Compound Description: This series of thiazolidinone derivatives, synthesized from various Schiff bases, was tested for antibacterial and antifungal activities. []

1- (4-methylsulphonyl amino methyl) phenyl -3, 5- diaryl-pyrazolines

Compound Description: A series of pyrazoline derivatives incorporating aryl and sulfonamido pharmacophores were synthesized and evaluated for their anti-inflammatory activity. Some compounds demonstrated good activity compared to diclofenac sodium, a standard anti-inflammatory drug. []

6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: The crystal structure of this compound, stabilized by N—H⋯N and N—H⋯O hydrogen bonds, has been reported. []

N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)

Compound Description: PF-04958242 is a potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. It was designed using rational and structure-based drug design approaches and exhibited a favorable preclinical profile for potential clinical development as a treatment for cognitive deficits in schizophrenia. []

3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-piperidone and 3,5-bis[3-(4-methoxyphenyl)prop-2-enylidene]-1-methyl-4-piperidone

Compound Description: These two compounds were investigated for their two-photon absorption properties and fluorescence activities, demonstrating potential as biophotonic materials. []

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

Compound Description: This compound is a pyrazolone derivative with a reported crystal structure stabilized by N—H⋯O hydrogen bonds, forming chains along the c axis. []

2-[(4-methoxyphenyl)amino]-5-methyl-4-methylene-7-(methylthio)-4H-pyrido[4,3-d][1,3]oxazine-8-carbonitrile

Compound Description: This compound, a pyrido[4,3-d][1,3]oxazine derivative, was synthesized via tandem aza-Wittig and annulation reactions. It demonstrated significant herbicidal activity, completely inhibiting the growth of grain sorghum at a concentration of 100 mg L−1. []

N‐2‐(4‐N‐(4‐[18F]Fluorobenzamido)phenyl)‐propyl‐2‐propanesulphonamide

Compound Description: This fluorine-18 labeled compound is a putative α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligand synthesized for potential use as a radiotracer in Positron Emission Tomography (PET) imaging studies of the brain. []

4(Substituted phenyl hydrazono)-N I -(R)-amino malonyl-3- methyl-2-Pyrazolin-5-one and 3-methyl-4(Substitutedphenyl hydrazono)-Isoxazolone

Compound Description: This entry refers to two series of compounds, substituted 2-pyrazolin-5-ones and isoxazolones, synthesized and characterized through spectral analysis. []

2-Amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol (I) and its Analogs

Compound Description: Compound I and its analogs, with modifications to the bridge connecting the pyrimidyl and phenyl rings, were synthesized and tested for their inhibitory activity against dihydrofolic reductase and thymidylate synthetase. These enzymes are crucial for nucleotide biosynthesis and are targets for anticancer and antimicrobial drugs. []

methanone

Compound Description: The crystal structure of this compound, containing pyrazolo[3,4-b]pyridine and thiophene moieties, has been determined. []

Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate

Compound Description: The crystal structure of this pyrazolone derivative, characterized by intramolecular and intermolecular hydrogen bonding, has been reported. []

[1-Phenyl-3-[2-((2-thioacetyl)amino)ethyl]thioureato]oxorhenium(V) (6a)

Compound Description: This compound is a rhenium(V) oxo complex with a novel thiol-amide-thiourea (TATU) ligand system. The complex was characterized by X-ray diffraction, revealing a pseudo-square-pyramidal coordination environment around the rhenium center. []

2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853) and its Analogues

Compound Description: This research focuses on the synthesis and antileishmanial evaluation of A-33853, a naturally occurring benzoxazole antibiotic, and its analogs. The study led to the discovery of N-(2-benzoxazol-2-ylphenyl)benzamides as a new class of antileishmanial compounds. []

(S)-4-Acetyl-2-[[4-[3-[[2-(3, 4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl] imidazole (S-51)

Compound Description: S-51 is a highly cardioselective β1-adrenoceptor antagonist with minimal intrinsic sympathomimetic activity. This compound represents a step towards developing safer and more effective treatments for cardiovascular diseases by selectively targeting the β1-adrenoceptor. []

Properties

Product Name

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYL-4-NITROBENZAMIDE

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-3-methyl-4-nitrobenzamide

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H19N3O5/c1-14-13-15(7-12-20(14)25(28)29)21(26)24-19-6-4-3-5-18(19)22(27)23-16-8-10-17(30-2)11-9-16/h3-13H,1-2H3,(H,23,27)(H,24,26)

InChI Key

JWEGQELURSJZPO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.